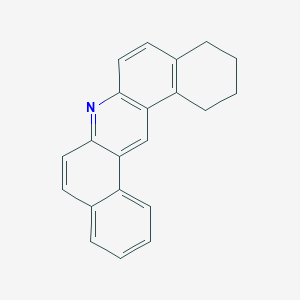

Dibenz(a,j)acridine, 1,2,3,4-tetrahydro-

Description

Contextualization within Aza-Polycyclic Aromatic Hydrocarbon (Aza-PAH) Research

Aza-PAHs are prevalent environmental contaminants, primarily formed during the incomplete combustion of organic materials such as fossil fuels, wood, and tobacco. researchgate.net Their presence has been documented in various environmental matrices, including urban air and soils. researchgate.netnih.gov The introduction of a nitrogen atom into the aromatic system significantly alters the physicochemical properties of the parent PAH, influencing their environmental fate and biological activity. researchgate.net Research into aza-PAHs is driven by their potential toxicological effects, as some of these compounds and their metabolites have been shown to exhibit mutagenic and carcinogenic properties. researchgate.net The metabolic activation of aza-PAHs can lead to the formation of reactive intermediates, such as diol epoxides, which can covalently bind to DNA, leading to genetic damage. rsc.org

Dibenz(a,j)acridine, the parent aromatic compound of the focus of this article, is a known environmental carcinogen found in complex combustion mixtures. Its metabolism has been a subject of study to understand the pathways leading to its toxicity. One of the key metabolic routes involves the formation of dihydrodiol and diol epoxide derivatives. nih.govnih.gov Specifically, the metabolic activation of Dibenz(a,j)acridine has been reported to proceed through intermediates such as trans-3,4-dihydroxy-3,4-dihydrodibenz(a,j)acridine. nih.gov This dihydrodiol can be further epoxidized to form a highly reactive diol epoxide in the 1,2,3,4-tetrahydro ring, namely trans-3,4-dihydroxy-anti-1,2-epoxy-1,2,3,4-tetrahydrodibenz(a,j)acridine. This metabolic link underscores the importance of studying the tetrahydro- derivatives of dibenz(a,j)acridine to fully comprehend the toxicological profile of the parent compound.

Significance of Tetrahydrogenated Acridine (B1665455) Derivatives in Chemical Biology and Environmental Science

The partial hydrogenation of the acridine ring system to form tetrahydroacridine derivatives gives rise to a class of compounds with significant biological activities. The 1,2,3,4-tetrahydroacridine (B1593851) scaffold is a well-recognized nucleus in medicinal chemistry, known for its presence in various biologically active molecules. researchgate.net A prime example is Tacrine (B349632) (1,2,3,4-tetrahydroacridin-9-amine), which was one of the first drugs approved for the symptomatic treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase. nih.gov This has spurred extensive research into the synthesis and biological evaluation of a wide array of tetrahydroacridine derivatives as potential therapeutic agents for neurodegenerative diseases and other conditions. nih.govrsc.org These derivatives are often explored for their inhibitory effects on cholinesterases and their potential to modulate other biological targets. rsc.orgresearchgate.net

From an environmental perspective, the study of tetrahydrogenated aza-PAHs is crucial for understanding the degradation and transformation of these pollutants. The hydrogenation of aza-PAHs can occur through microbial or abiotic processes in the environment, leading to the formation of partially saturated derivatives. These tetrahydro- compounds may have different toxicities, persistence, and bioaccumulation potentials compared to their fully aromatic counterparts. researchgate.net For instance, nitrogen-containing PAHs are often more mobile and can be more toxic than their homocyclic analogs. researchgate.net Therefore, characterizing the formation and fate of compounds like 1,2,3,4-tetrahydro-dibenz(a,j)acridine is essential for a comprehensive environmental risk assessment of aza-PAH contamination.

While direct synthesis of 1,2,3,4-tetrahydro-dibenz(a,j)acridine is not extensively detailed in the available literature, the synthesis of related tetrahydrodibenzacridines has been described. For instance, the reduction of Dibenz(a,j)acridine using sodium in liquid ammonia (B1221849) with ethanol (B145695) has been shown to produce tetrahydro- derivatives such as 1,4,8,9-tetrahydrodibenz[a,j]acridine and 1,4,10,13-tetrahydrodibenz[a,j]acridine. acs.org These methods provide potential routes for the synthesis of the 1,2,3,4-isomer for further study.

Table 1: Physicochemical Properties of Dibenz(a,j)acridine (Parent Compound)

| Property | Value |

| Molecular Formula | C₂₁H₁₃N |

| Molecular Weight | 279.34 g/mol |

| Appearance | Yellow crystals |

| CAS Number | 224-42-0 |

Note: Data for the parent compound is provided for context due to the limited availability of specific data for the 1,2,3,4-tetrahydro derivative.

Table 2: Research Highlights of Tetrahydroacridine Derivatives

| Area of Research | Key Findings |

| Medicinal Chemistry | - Inhibition of acetylcholinesterase for Alzheimer's disease treatment. researchgate.netnih.gov- Potential as multifunctional agents targeting various aspects of neurodegeneration. researchgate.net- Synthesis of numerous derivatives with diverse biological activities. rsc.org |

| Environmental Science | - Formation as metabolites of carcinogenic aza-PAHs. - Potential for altered toxicity and environmental fate compared to parent aza-PAHs. researchgate.net- Importance in understanding the overall environmental risk of aza-PAH pollution. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22)-nonaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1,3,5,7,9-13H,2,4,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGUMYHLLGAGCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC3=C2C=C4C(=N3)C=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147146 | |

| Record name | Dibenz(a,j)acridine, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105467-77-4 | |

| Record name | Dibenz(a,j)acridine, 1,2,3,4-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105467774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenz(a,j)acridine, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Dibenz A,j Acridine, 1,2,3,4 Tetrahydro and Its Derivatives

Historical Context of Dibenz(a,j)acridine Synthesis

The foundational chemistry for creating acridine (B1665455) structures dates back to the late 19th and early 20th centuries. Acridine itself was first isolated from coal tar in 1870. nih.gov Early synthetic methods for the general acridine skeleton, such as the Bernthsen synthesis, involved the condensation of a diphenylamine (B1679370) with a carboxylic acid using zinc chloride. nih.gov Another classical approach, the Ullmann synthesis, utilized the cyclization of 2-oxodiphenylamines in the presence of a strong acid. nih.gov

A more direct, though inefficient, historical method for producing the tetrahydro-dibenz[a,j]acridine scaffold was reported involving the fusion of 6-aminotetralin with the Mannich base, 1-[(dimethylamino)methyl]-2-naphthol. acs.org This reaction yielded a mixture of 1,2,3,4-tetrahydrodibenz[a,j]acridine and its isomer, 9,10,11,12-tetrahydrodibenz[a,i]acridine. The desired Dibenz(a,j)acridine, 1,2,3,4-tetrahydro- could only be isolated in a poor yield of 16% through fractional recrystallization, highlighting the regiochemical challenges inherent in these early condensation methods. acs.org

Contemporary Synthetic Approaches to the Tetrahydro-Dibenz(a,j)acridine Scaffold

Modern synthetic chemistry has sought to overcome the limitations of historical methods, primarily focusing on improving reaction yields and achieving high selectivity for the desired isomer and stereochemistry.

Regioselectivity remains a significant hurdle in the synthesis of dibenzacridines. The formation of multiple isomers often necessitates difficult purification steps. The reaction between 6-aminotetralin and the Mannich base of 2-naphthol (B1666908) serves as a key example of this challenge, as it produces both the [a,j] and [a,i] isomers. acs.org The distribution of products is sensitive to reaction conditions, but achieving exclusive formation of the desired Dibenz(a,j)acridine, 1,2,3,4-tetrahydro- isomer is difficult.

An appropriate starting point for the synthesis of various derivatives is 1,2,3,4-tetrahydrodibenz[a,j]acridine. acs.org Research has focused on optimizing reaction pathways that favor the formation of this specific scaffold to serve as a versatile precursor for metabolic studies.

Table 1: Regioselective Synthesis of 1,2,3,4-Tetrahydrodibenz[a,j]acridine

| Reactant 1 | Reactant 2 | Product(s) | Yield of Dibenz(a,j)acridine, 1,2,3,4-tetrahydro- | Reference |

|---|

The synthesis of specific enantiomers and diastereomers is crucial for understanding the biological activity of chiral derivatives. Rather than direct asymmetric synthesis of the tetrahydro scaffold, the common strategy involves the resolution of racemic mixtures of its hydroxylated derivatives.

For instance, the enantiomers of trans-3,4-dihydroxy-3,4-dihydrodibenz[a,j]acridine (a key metabolite) have been successfully prepared. nih.gov The process begins with the racemic dihydrodiol, which is esterified with a chiral resolving agent, (+)-endo-1,4,5,6,7,7-hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid (HCA). nih.gov This reaction creates a pair of diastereomeric esters that can be separated chromatographically. Subsequent hydrolysis of the separated esters yields the individual, enantiomerically pure (3R,4R)- and (3S,4S)-dihydrodiols. nih.govnih.gov The absolute configuration of the trans-3(R),4(R)-dihydroxy-1,2,3,4-tetrahydrodibenz[a,j]acridine was confirmed using circular dichroism (CD) spectroscopy. nih.gov

Synthesis of Metabolically Relevant Derivatives of Dibenz(a,j)acridine, 1,2,3,4-tetrahydro-

The carcinogenicity of polycyclic aromatic hydrocarbons and their aza-analogues is linked to their metabolic activation into reactive intermediates. Therefore, the synthesis of these metabolites is essential for toxicological research.

Dihydrodiols are primary metabolites formed by the action of cytochrome P450 enzymes. The synthesis of various dihydrodiols of Dibenz(a,j)acridine often starts with the 1,2,3,4-tetrahydro- precursor. acs.org

A general route to prepare non-K-region dihydrodiols involves the following steps:

Hydroxylation: 1,2,3,4-Tetrahydrodibenz[a,j]acridine is treated with a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin, followed by hydrolysis of the crude bromo-intermediate to produce a mixture of 1-hydroxy- and 4-hydroxy-1,2,3,4-tetrahydrodibenz[a,j]acridine. acs.org

Dehydration: The isolated alcohols are then dehydrated using reagents such as p-toluenesulfonyl chloride in pyridine. This step introduces a double bond, converting 4-hydroxy-1,2,3,4-tetrahydrodibenz[a,j]acridine into 1,2-dihydrodibenz[a,j]acridine and 1-hydroxy-1,2,3,4-tetrahydrodibenz[a,j]acridine into 3,4-dihydrodibenz[a,j]acridine in excellent yields. acs.org

The major metabolite, trans-3,4-dihydroxy-3,4-dihydrodibenz[a,j]acridine (DBAJAC-3,4-DHD), and other isomers like the trans-1,2- and trans-5,6-dihydrodiols have been synthesized for mutagenicity studies. nih.govnih.gov The 3,4-dihydrodiol has been shown to be the most mutagenically active of the dihydrodiols that require metabolic activation. nih.gov

Diol epoxides, particularly those in the "bay-region," are widely considered to be the ultimate carcinogenic metabolites of many polycyclic aromatic compounds. acs.org The synthesis of these highly reactive molecules is a critical step in cancer research.

The bay-region syn- and anti-3,4-diol 1,2-epoxides of Dibenz(a,j)acridine have been synthesized and studied. nih.gov These are typically prepared from their corresponding trans-dihydrodiol precursors. The epoxidation of the olefinic double bond in the dihydrodiol yields a mixture of diastereomeric diol epoxides (syn and anti), which can often be separated. The anti-DBAJAC 3,4-diol 1,2-epoxide was found to be more mutagenic than the syn isomer in both bacterial and mammalian cell assays. nih.gov

Table 2: Synthesis of Metabolically Relevant Derivatives

| Precursor | Reagents/Steps | Product | Significance | Reference(s) |

|---|---|---|---|---|

| 1,2,3,4-Tetrahydrodibenz[a,j]acridine | 1. Bromination/Hydrolysis2. Dehydration | 1,2-Dihydrodibenz[a,j]acridine and 3,4-Dihydrodibenz[a,j]acridine | Precursors to Dihydrodiols | acs.org |

| trans-3,4-Dihydrodibenz[a,j]acridine | Osmium tetroxide oxidation | trans-3,4-Dihydroxy-3,4-dihydrodibenz[a,j]acridine | Major dihydrodiol metabolite | nih.govnih.gov |

Other Oxygenated Derivatives

Beyond the primary dibenz(a,j)acridine structure, the synthesis of its oxygenated derivatives, such as phenols and dihydrodiols, has been a key focus, largely due to their relevance as potential metabolites in biological systems. acs.org The investigation into these derivatives is crucial for understanding the metabolic pathways and biological activities of the parent compound.

The synthesis of phenolic and diol derivatives of dibenz(a,j)acridine has been reported, providing access to compounds necessary for toxicological and metabolic studies. acs.orgnih.gov One notable approach involves the synthesis of phenols and dihydrodiols, which are considered potential metabolites of dibenz[a,j]acridine. acs.org For instance, 3-hydroxydibenz[a,j]acridine and 4-hydroxydibenz[a,j]acridine have been successfully synthesized. nih.gov

A significant achievement in this area has been the synthesis of the three isomeric dihydrodiols of dibenz[a,j]acridine. acs.org These compounds are critical for investigating the "bay-region" theory of carcinogenesis, which posits that specific dihydrodiol epoxides are the ultimate carcinogenic forms of polycyclic aromatic hydrocarbons. acs.org The synthesis of these metabolites allows for direct testing of their mutagenic and carcinogenic properties. acs.orgnih.gov

The table below summarizes some of the synthesized oxygenated derivatives of dibenz(a,j)acridine.

| Compound Name | Derivative Type | Reference |

| 3-Hydroxydibenz[a,j]acridine | Phenol (B47542) | acs.orgnih.gov |

| 4-Hydroxydibenz[a,j]acridine | Phenol | nih.gov |

| 6-Hydroxydibenz[a,j]acridine | Phenol | acs.org |

| trans-3,4-Dihydroxy-3,4-dihydrodibenz[a,j]acridine | Dihydrodiol | nih.gov |

| trans-5,6-Dihydroxy-5,6-dihydrodibenz[a,j]acridine | Dihydrodiol | nih.gov |

| Dibenz[a,j]acridine 5,6-oxide | Oxide | nih.gov |

| Dibenz[a,j]acridine N-oxide | N-oxide | nih.gov |

| anti-3,4-diol 1,2-epoxides of DBAJAC | Diol epoxide | nih.gov |

| syn-3,4-diol 1,2-epoxides of DBAJAC | Diol epoxide | nih.gov |

Mechanistic Studies of Synthetic Pathways

Understanding the mechanisms underlying the synthesis of dibenz(a,j)acridine and its derivatives is fundamental for optimizing reaction conditions and expanding the scope of these methodologies. While dedicated mechanistic studies for the synthesis of 1,2,3,4-tetrahydro-dibenz(a,j)acridine are not extensively detailed in the provided literature, insights can be gleaned from the described synthetic strategies for related acridine derivatives.

The synthesis of dibenzo[a,j]acridines has been achieved through a three-step process that relies on regioselective palladium-catalyzed cross-coupling reactions, followed by a Brønsted acid-mediated cycloisomerization. researchgate.net The palladium catalyst plays a crucial role in the selective formation of carbon-carbon bonds, which is a key step in constructing the complex polycyclic framework. The subsequent cycloisomerization, facilitated by a Brønsted acid, likely proceeds through an electrophilic aromatic substitution mechanism, where the acidic conditions promote the intramolecular ring closure to form the final acridine core.

For the synthesis of other acridine derivatives, various catalytic systems and reaction sequences have been employed. For instance, palladium-catalyzed conditions using molecular oxygen as a green oxidant have been utilized to construct 9-aryl-substituted acridines from cyclohexanones and 2-aminobenzophenones. researchgate.net This process involves a condensation, cyclization, and tautomerization sequence. researchgate.net

Furthermore, the synthesis of benzo[kl]acridines has been accomplished via a one-pot N–H/C–H coupling method using palladium-catalyzed domino synthesis. rsc.org This approach combines amination with C–H activation, highlighting the versatility of palladium catalysis in facilitating complex bond formations in a single pot.

The Bernthsen synthesis, a classic method for preparing 9-substituted acridines, involves the reaction of diphenylamine with a carboxylic acid in the presence of zinc chloride. nih.gov This reaction likely proceeds through the formation of an intermediate amide, which then undergoes an acid-catalyzed intramolecular cyclization and dehydration to yield the acridine ring system. A variation of this method, using a C-acylated diphenylamine with I₂/HI, also leads to the formation of 9-phenyl acridines. nih.gov

The synthesis of novel trisubstituted acridines has been shown to be influenced by the reaction conditions, with the choice of nucleophile and solvent affecting the chemoselectivity of the reaction. researchgate.net For example, the reaction of a 9-chloroacridine (B74977) derivative with different alcoholates can lead to the preferential formation of either an ether or an acridone, suggesting a competition between nucleophilic attack at different positions of the acridine ring. researchgate.net These observations underscore the importance of understanding the reaction kinetics and the role of sterics in directing the outcome of the synthesis.

Advanced Spectroscopic and Analytical Methodologies for Characterization of Dibenz A,j Acridine, 1,2,3,4 Tetrahydro and Its Metabolites

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of Dibenz(a,j)acridine and its derivatives, enabling the separation of these compounds from complex mixtures and facilitating their subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the analysis of volatile and thermally stable compounds like Dibenz(a,j)acridine. The Environmental Protection Agency (EPA) Method 8270D utilizes GC-MS for the determination of dibenz(a,j)acridine in various matrices including solid waste, soils, air sampling media, and water, with a detection limit of 10 µg/L. nih.gov This method involves the separation of the analyte on a capillary column followed by detection using a mass spectrometer, which provides both qualitative and quantitative information. The mass spectrum of the parent compound serves as a fingerprint for its identification.

Dibenz(a,j)acridine has been identified as a component of environmental pollutants originating from sources such as cigarette smoke, industrial effluents, and gasoline engine exhaust. sigmaaldrich.com GC-MS is instrumental in monitoring the presence of this and other polycyclic aromatic nitrogen heterocyclic (PANH) compounds in environmental samples. sigmaaldrich.com

Table 1: GC-MS Parameters for Dibenz(a,j)acridine Analysis

| Parameter | Details | Source |

| Method | EPA-RCA 8270D | nih.gov |

| Technique | Gas Chromatography-Mass Spectrometry | nih.gov |

| Analyte | Dibenz(a,j)acridine | nih.gov |

| Matrix | Solid waste, soils, air sampling media, water | nih.gov |

| Detection Limit | 10 ug/L | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For the analysis of less volatile and thermally labile metabolites of Dibenz(a,j)acridine, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique offers high separation capacity and sensitivity, making it ideal for analyzing complex biological samples. frontiersin.org LC-MS/MS plays a critical role in metabolomics studies, allowing for the identification and quantification of a wide range of metabolites. frontiersin.orgcore.ac.uk

In the study of Dibenz(a,j)acridine metabolism, LC-MS/MS is employed to identify various hydroxylated and dihydrodiol metabolites. For instance, liver microsomal incubations have been analyzed to identify metabolites such as trans-5,6-dihydro-5,6-dihydroxydibenz(a,j)acridine and trans-3,4-dihydro-3,4-dihydroxydibenz(a,j)acridine. nih.gov The use of tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of parent ions, aiding in the definitive identification of metabolites.

A high-resolution/accurate-mass (HRAM) LC–MS³ DNA adductomics approach has been developed to characterize DNA damage, which can be applied to study adducts formed by Dibenz(a,j)acridine metabolites. nih.gov This method uses data-dependent constant neutral loss (CNL) monitoring to trigger MS³ fragmentation, verifying the presence of an adduct and helping to determine its structure. nih.gov

Table 2: Identified Metabolites of Dibenz(a,j)acridine using LC-MS/MS

| Metabolite | Analytical Confirmation | Source |

| trans-5,6-dihydro-5,6-dihydroxydibenz(a,j)acridine | UV spectroscopy and mass spectrometry | nih.gov |

| trans-3,4-dihydro-3,4-dihydroxydibenz(a,j)acridine | UV spectroscopy and mass spectrometry | nih.gov |

| dibenz(a,j)acridine-5,6-oxide | UV spectroscopy and mass spectrometry | nih.gov |

| 3-hydroxydibenz(a,j)acridine | UV spectroscopy and mass spectrometry | nih.gov |

| 4-hydroxydibenz(a,j)acridine | UV spectroscopy and mass spectrometry | nih.gov |

| trans-3,4-dihydroxy-anti-1,2-epoxy-1,2,3,4-tetrahydroDBA (DBADE) | Post-labeling and chromatographic comparison | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution

High-Performance Liquid Chromatography (HPLC) is a versatile technique widely used in pharmaceutical analysis and for the separation of isomers. bjbms.org The separation of stereoisomers is particularly important for drug substances, as different isomers can exhibit distinct pharmacological and toxicological properties. bjbms.org

In the context of Dibenz(a,j)acridine, HPLC is crucial for resolving the enantiomers of its metabolites. For example, the enantiomers of DBAJAC 5,6-oxide have been partially resolved using chiral stationary-phase chromatography. nih.gov This separation is essential for studying the stereospecificity of metabolic activation pathways. Furthermore, the absolute configuration of metabolites like trans-3(R),4(R)-dihydroxy-1,2,3,4-tetrahydrodibenz[a,j]acridine has been assigned through derivatization and analysis of its circular dichroic (CD) spectrum, a process that often relies on prior HPLC purification. nih.gov HPLC coupled with a diode array detector (DAD) has been successfully used for the determination of various polycyclic aromatic hydrocarbons in pharmaceutical products. researchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a valuable technique for the preliminary analysis and monitoring of reactions involving Dibenz(a,j)acridine and its derivatives. nih.govnih.gov It is often used to quickly assess the purity of compounds and to follow the progress of chemical syntheses. nih.gov

In the study of DNA adducts formed from Dibenz(a,j)acridine metabolites, TLC has been used for the analysis of ³²P-postlabeled DNA hydrolysates. nih.gov This method allows for the chromatographic separation of different DNA adducts, which can then be quantified. For instance, the DBADE-2'-dAMP and DBADE-CT DNA adducts were shown to be chromatographically identical on TLC plates with specific adduct spots observed in vivo. nih.gov TLC is also mentioned as a technique for the analysis of Dibenz(a,j)acridine in air, cigarette smoke, and motor exhaust gases, often in conjunction with spectrofluorimetry and spectrophotometry for detection. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the definitive structural elucidation of Dibenz(a,j)acridine and its complex metabolites.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules. core.ac.uk In the study of acridine (B1665455) derivatives and their metabolites, 1D and 2D NMR techniques are used for the complete structural characterization of synthesized compounds. nih.gov The configuration and conformation of molecules like hydrazones, which can be related to acridine structures, are often determined using NMR spectroscopy. nih.gov

For complex metabolites of Dibenz(a,j)acridine, advanced NMR techniques are essential to determine the precise location of metabolic modifications and the stereochemistry of the resulting products. While specific NMR data for 1,2,3,4-tetrahydro-dibenz(a,j)acridine metabolites is not detailed in the provided search results, the general application of NMR to similar complex heterocyclic compounds is well-established. nih.gov The structural elucidation of metabolites is a critical step in understanding the mechanisms of toxicity and carcinogenesis of the parent compound.

Spectrofluorimetry in Trace Analysis

Spectrofluorimetry is a highly sensitive optical emission technique used for the trace analysis of fluorescent molecules. The method's utility for acridine derivatives, including tetrahydroacridines, stems from the inherent fluorescence of the acridine ring system. This technique allows for the detection of minute quantities of a compound by exciting the molecule at a specific wavelength and measuring the light it emits at a longer wavelength.

The fluorescence properties, such as the emission maximum (λem) and fluorescence quantum yield (Φf), are highly dependent on the molecular structure and the solvent environment. For instance, studies on various 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines demonstrate that substituents on the acridine core can significantly alter the photophysical properties. Methoxy-substituted derivatives, for example, tend to show a red shift in their emission spectra and exhibit higher fluorescence quantum yields compared to unsubstituted analogs, which may be attributable to intramolecular charge transfer (ICT) from the electron-donating groups to the tetrahydroacridine core. sigmaaldrich.comyoutube.com This sensitivity to structural changes makes spectrofluorimetry a powerful tool for distinguishing between different metabolites.

While specific spectrofluorimetric data for Dibenz(a,j)acridine, 1,2,3,4-tetrahydro- is not detailed in the available literature, the analysis of structurally related tetrahydroacridines provides a strong precedent for its application. The table below presents representative photophysical data for analogous tetrahydroacridine compounds, illustrating the typical parameters measured in such analyses. sigmaaldrich.comyoutube.com

Table 1: Representative Photophysical Properties of Analogous Tetrahydroacridine Derivatives in Dichloromethane Note: These data are for 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines, not Dibenz(a,j)acridine, 1,2,3,4-tetrahydro-, and are presented to illustrate the application of the technique.

| Compound Analogue | Emission Max (λem) (nm) | Fluorescence Quantum Yield (Φf) (%) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Phenyl Unsubstituted | 393 | 1.1 | 4854 |

| Methoxy Substituted (A) | 410 | 8.2 | 5730 |

| Trifluoromethoxy Substituted | 406 | 1.5 | 3778 |

Data sourced from studies on 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines. sigmaaldrich.comyoutube.com

Spectrophotometry in Quantitative Analysis

UV-Visible spectrophotometry is a fundamental analytical technique used for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. It operates on the principle of the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Acridine derivatives possess a characteristic chromophore that absorbs significantly in the UV-Vis range, typically between 350-450 nm, which is associated with π-π* electronic transitions within the aromatic ring system. This property allows for their quantification in various samples. The absorption maximum (λabs) and the molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, are key parameters determined by this method.

For example, studies of related tetrahydroacridine derivatives show broad absorption bands in the 320–360 nm region. sigmaaldrich.comyoutube.com The precise position of the absorption maximum and the value of the molar extinction coefficient can be influenced by substituents on the acridine ring, providing a basis for quantitative analysis and differentiation. Absorption spectroscopy is also a primary technique for studying the interaction of acridine derivatives with biological macromolecules like DNA. nih.gov

The following table shows representative absorption data for analogous tetrahydroacridine compounds, which would be foundational for developing a quantitative spectrophotometric assay for Dibenz(a,j)acridine, 1,2,3,4-tetrahydro-.

Table 2: Representative Absorption Properties of Analogous Tetrahydroacridine Derivatives in Dichloromethane Note: These data are for 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines, not Dibenz(a,j)acridine, 1,2,3,4-tetrahydro-, and are presented to illustrate the application of the technique.

| Compound Analogue | Absorption Max (λabs) (nm) | Molar Absorptivity (log ε) |

|---|---|---|

| Phenyl Unsubstituted | 329 | 4.88 |

| Methoxy Substituted (A) | 332 | 5.07 |

| Trifluoromethoxy Substituted | 352 | 5.11 |

Data sourced from studies on 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines. sigmaaldrich.com

Radiochemical Techniques in Metabolic Studies (e.g., ³²P-Postlabeling)

Radiochemical techniques, particularly the ³²P-postlabeling assay, are exceptionally sensitive methods for detecting and quantifying DNA adducts—covalent modifications to DNA formed by reactive metabolites of chemical carcinogens. nih.gov This technique is instrumental in metabolic studies of compounds like Dibenz(a,j)acridine (DBA), as it can detect as few as one adduct in 10⁹–10¹⁰ normal nucleotides from microgram quantities of DNA. nih.govnih.gov

The ³²P-postlabeling procedure involves several key steps:

DNA Isolation and Digestion: DNA is extracted from tissues or cells exposed to the compound and is enzymatically digested into individual deoxynucleoside 3'-monophosphates.

Adduct Enrichment: The bulky, hydrophobic DNA adducts are often enriched from the normal, unmodified nucleotides.

Radiolabeling: The adducts are radiolabeled by transferring a ³²P-labeled phosphate (B84403) group from [γ-³²P]ATP, a reaction catalyzed by the enzyme T4 polynucleotide kinase.

Chromatographic Separation and Detection: The ³²P-labeled adducts are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and are then detected and quantified based on their radioactivity. nih.govnih.gov

Studies using ³²P-postlabeling on mice topically treated with Dibenz(a,j)acridine have been crucial in elucidating its metabolic activation pathway. Research has shown that DBA itself produces distinct DNA adducts in skin tissue. When its metabolites were applied, it was discovered that trans-DBA-3,4-dihydrodiol produced the same adducts as the parent compound, but at a higher level. beilstein-journals.org This finding strongly suggests that the primary route of metabolic activation for DBA to its ultimate DNA-binding species involves the formation of the 3,4-dihydrodiol, which is then likely metabolized further to a highly reactive bay-region diol-epoxide. beilstein-journals.org

Table 3: Summary of Key Findings from ³²P-Postlabeling Studies of Dibenz(a,j)acridine (DBA) Metabolism

| Applied Compound | Adducts Detected in Mouse Skin | Key Finding |

|---|---|---|

| Dibenz(a,j)acridine (DBA) | Two distinct adducts (Adducts 1 and 2) | Establishes the formation of DNA adducts from the parent compound. |

| trans-DBA-3,4-dihydrodiol | The same two adducts as DBA (Adducts 1 and 2) | Identifies the 3,4-dihydrodiol as a key proximate metabolite leading to DNA damage. The total adduct level was higher than that from the parent compound. beilstein-journals.org |

Data sourced from in vivo studies in mice. beilstein-journals.org

These radiochemical studies are vital for identifying the specific metabolites responsible for the genotoxic effects of N-heterocyclic aromatic compounds and for developing biomarkers of exposure and effect. beilstein-journals.org

Information Not Available for Dibenz(a,j)acridine, 1,2,3,4-tetrahydro-

Following a comprehensive search for scientific literature, detailed information regarding the specific metabolic activation pathways and biotransformation of the chemical compound Dibenz(a,j)acridine, 1,2,3,4-tetrahydro- is not available.

The performed searches yielded extensive research on the parent aromatic compound, Dibenz(a,j)acridine (DBAJAC) . This body of work thoroughly details its metabolism through pathways involving cytochrome P450 monooxygenases, epoxide hydrolase, and the subsequent formation of dihydrodiols, diol epoxides, and N-oxide metabolites. nih.govnih.govnih.govcngb.orgnih.gov

However, no specific studies detailing the enzymatic biotransformation, metabolite formation, or stereochemical aspects of the 1,2,3,4-tetrahydro- derivative could be located. The saturation of one of the benzene (B151609) rings in this tetrahydro- derivative fundamentally alters the molecule compared to its fully aromatic parent, and metabolic data cannot be directly extrapolated without dedicated scientific investigation.

Due to the strict requirement to focus solely on Dibenz(a,j)acridine, 1,2,3,4-tetrahydro- , and the absence of specific data for this compound in the available literature, it is not possible to generate the requested article with scientifically accurate and verifiable content. Providing information on the related but distinct parent compound would not adhere to the specified constraints.

Metabolic Activation Pathways and Biotransformation of Dibenz A,j Acridine, 1,2,3,4 Tetrahydro

Stereochemical Aspects of Metabolic Activation

Influence of Nitrogen Heteroatom Position on Stereoselectivity

The position of the nitrogen heteroatom within the acridine (B1665455) structure exerts a significant influence on the regioselectivity and stereoselectivity of metabolic enzymes. Studies on the related compound Dibenz[a,h]acridine (DB[a,h]ACR) show that human P450 enzymes 1A1 and 1B1 exhibit dramatic differences in their regioselective metabolism. nih.gov P450 1A1 preferentially produces the 10,11-diol, which is derived from the benzo ring adjacent to the nitrogen atom, whereas P450 1B1 favors the formation of the 3,4-diol from the benzo ring away from the nitrogen. nih.gov

Despite these differences in which region of the molecule is targeted, human P450 1A1 and 1B1, as well as rat P450 1A1, show similar stereoselectivity, primarily producing the R,R enantiomers of the dihydrodiols with greater than 94% enantiomeric excess. nih.gov This indicates that while the nitrogen atom directs which part of the molecule is metabolized, the inherent stereoselectivity of the enzymes remains consistent, favoring the formation of specific chiral isomers. nih.gov

Absolute Configuration and Reactivity of Diol Epoxides

Bay-region diol epoxides are widely considered the ultimate carcinogenic metabolites of many polycyclic aromatic compounds. nih.gov For dibenzacridines, the nitrogen atom creates non-equivalent bay regions, leading to diol epoxides with differing reactivity. nih.gov In the case of Dibenz[a,h]acridine, the diastereomeric 10,11-diol-8,9-epoxides are significantly more mutagenic in bacterial and mammalian cells than the corresponding 3,4-diol-1,2-epoxides. nih.gov

Quantum mechanical calculations predict that the 3,4-diol-1,2-epoxides are less reactive. nih.gov This is attributed to the electronegative nitrogen atom, which destabilizes the formation of a benzylic carbocation at the C-1 position through resonance. nih.gov This decreased chemical reactivity is believed to be the reason for their lower mutagenic activity. nih.gov

Tumorigenicity studies on the optically active bay-region diol epoxides of a related compound, Dibenz[c,h]acridine (DB[c,h]ACR), further highlight the importance of absolute configuration. The isomer with (1R,2S,3S,4R) absolute configuration was identified as the most tumorigenic of the four diol epoxide isomers on mouse skin and in newborn mice. nih.gov Its metabolic precursor, the (-)-(3R,4R)-dihydrodiol, was also found to be considerably more tumorigenic than its (+)-enantiomer. nih.gov These findings align with data from several carbocyclic polycyclic aromatic hydrocarbons, where the R,S,S,R bay-region diol epoxides exhibit high tumorigenic activity. nih.gov

Comparative Metabolism Studies

Comparative studies between Dibenz(a,j)acridine and other aza-PAHs or their parent PAHs reveal key differences and similarities in their metabolic processing.

In an isolated perfused rabbit lung model, the rate of metabolism for Dibenz[a,j]acridine was found to be lower than that of 7H-dibenzo[c,g]carbazole in untreated animals. nih.gov However, its metabolism was similar to that of the well-studied carcinogen Benzo[a]pyrene, yielding the 3,4-dihydrodiol and a phenol (B47542) as major metabolites. nih.gov

When comparing the metabolism of Dibenz[a,h]acridine by rat liver microsomes to its carbon analog, Dibenz[a,h]anthracene, it was found that the heterocyclic nitrogen has little effect on the relative formation of the two primary benzo-ring dihydrodiols (3,4-dihydrodiol and 10,11-dihydrodiol). nih.gov For both compounds, metabolism at the K-region is a minor pathway. nih.gov

Studies comparing different enzymes show that human P450 1A1 is more effective at metabolizing DB[a,h]ACR than P450 1B1 and 3A4. nih.gov Furthermore, human and rat P450 1A1 enzymes display different regioselectivity in their metabolism of DB[a,h]ACR, affecting which diols are predominantly formed. nih.gov

In Vitro and In Vivo Metabolic Models

Various experimental models have been employed to investigate the metabolic fate of Dibenz(a,j)acridine and related compounds.

Isolated Perfused Organ Preparations (e.g., Rabbit Lung)

The isolated perfused rabbit lung has been used as a model to study the metabolism of Dibenz[a,j]acridine. nih.gov In this system, the compound is metabolized to two major products: the 3,4-dihydrodiol and a phenol. nih.gov Pre-treatment of the animals with Benzo[a]pyrene significantly increased the rate of metabolism, leading to marked increases in the formation and distribution of conjugated metabolites in the blood and lung tissue. nih.gov

Liver Microsomal Preparations

Liver microsomes, which are rich in cytochrome P450 enzymes, are a common in vitro model for studying xenobiotic metabolism. nih.govnih.gov When Dibenz[a,j]acridine was incubated with liver microsomes from rats pre-treated with 3-methylcholanthrene (B14862), the trans-3,4-dihydrodiol was identified as the major metabolite. cngb.org Other metabolites produced included the trans-5,6-dihydrodiol, 3-hydroxy- and 4-hydroxydibenz[a,j]acridine, and the dibenz[a,j]acridine-5,6-oxide. cngb.org Evidence for the formation of secondary metabolites like tetrols and diol epoxides was also presented. cngb.org

In contrast to microsomal studies, experiments with isolated rat hepatocytes showed that the K-region 5,6-oxide and its corresponding dihydrodiol were only minor metabolites of Dibenz[a,j]acridine. nih.gov The primary organic-soluble metabolites in hepatocytes were phenols (3-hydroxy- and 4-hydroxy-DBAJAC) and the trans-3,4-dihydrodiol. nih.gov

Studies on the related Dibenz[a,h]acridine using rat liver microsomes showed that pre-treatment with inducers like 3-methylcholanthrene or DB[a,h]AC itself was necessary for substantial metabolism to occur. nih.gov The primary metabolites were the dihydrodiols with bay-region double bonds, namely the 3,4-dihydrodiol and the 10,11-dihydrodiol. nih.gov

Table 1: Metabolites of Dibenz[a,h]acridine in 3-MC-induced Rat Liver Microsomes

| Metabolite | Percentage of Total Metabolism |

|---|---|

| DB[a,h]AC-3,4-dihydrodiol | 21-23% |

| DB[a,h]AC-10,11-dihydrodiol | 21-23% |

| 3-hydroxy-DB[a,h]AC (co-eluting) | ~20% |

| Unidentified Polar Metabolites | 10-15% |

| DB[a,h]AC-1,2-dihydrodiol | ~5% |

| DB[a,h]AC-12,13-oxide (K-region) | ~5% |

| DB[a,h]AC-5,6-oxide (K-region) | ~2% |

Data sourced from a 7-minute incubation with liver microsomes from 3-methylcholanthrene-treated rats. nih.gov

Whole Animal Models (e.g., Mouse Skin)

In vivo studies using mouse skin provide insight into metabolic activation in a target tissue for carcinogenesis. Following topical application of Dibenz[a,j]acridine to mouse skin, DNA adducts are formed. nih.gov The metabolic activation pathway is thought to involve the formation of trans-3,4-dihydroxy-anti-1,2-epoxy-1,2,3,4-tetrahydroDBA (DBADE). nih.gov This reactive diol epoxide can bind to DNA, and analysis has shown that it binds to deoxyguanosine and deoxyadenosine (B7792050) residues. nih.gov The formation of these specific adducts is consistent with the types of mutations observed in the Ha-ras gene in skin tumors induced by the compound. nih.gov This suggests that the diol epoxide pathway plays a significant role in the metabolic activation and DNA binding of Dibenz[a,j]acridine in mouse skin. nih.gov

Molecular Mechanisms of Biological Activity and Interaction of Dibenz A,j Acridine, 1,2,3,4 Tetrahydro and Its Metabolites

DNA Adduct Formation and Characterization

The biological activity of 1,2,3,4-tetrahydro-dibenz(a,j)acridine is intrinsically linked to its ability to form covalent bonds with DNA, creating bulky additions known as DNA adducts. This process is a critical initiating event in chemical carcinogenesis.

Specificity of DNA Binding (e.g., Purine (B94841) Nucleotides)

Research has demonstrated a distinct preference for the binding of metabolically activated 1,2,3,4-tetrahydro-dibenz(a,j)acridine to purine nucleotides within the DNA structure. In vitro experiments reacting the ultimate carcinogenic metabolite, a diol epoxide, with calf thymus DNA have shown that it primarily modifies deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA) residues. nih.gov This specificity is a key determinant in the subsequent mutagenic events.

Role of Diol Epoxides in DNA Adduct Formation

The metabolic activation of 1,2,3,4-tetrahydro-dibenz(a,j)acridine culminates in the formation of highly reactive diol epoxides. Specifically, the trans-3,4-dihydroxy-anti-1,2-epoxy-1,2,3,4-tetrahydrodibenz(a,j)acridine (DBADE) has been identified as a key ultimate metabolite. nih.gov This diol epoxide is highly electrophilic and readily attacks the nucleophilic sites on DNA bases.

In vivo studies in mouse skin have revealed the formation of distinct DNA adducts following exposure to Dibenz(a,j)acridine (DBA). The major adduct formed from the parent compound is chromatographically consistent with an adduct formed from the reaction of DBADE with deoxyguanosine. nih.gov Conversely, when DBADE itself is applied, the major adduct formed is consistent with its reaction with deoxyadenosine. nih.gov This indicates that the diol epoxide is a crucial intermediate in the formation of DNA adducts from 1,2,3,4-tetrahydro-dibenz(a,j)acridine.

Mutagenic Activity and Genotoxicity Mechanisms

The formation of DNA adducts by metabolites of 1,2,3,4-tetrahydro-dibenz(a,j)acridine can lead to errors during DNA replication and repair, resulting in mutations. This mutagenic activity has been characterized in both bacterial and mammalian systems.

Mutagenicity in Bacterial Systems (e.g., Salmonella typhimurium)

The mutagenic potential of various metabolites of Dibenz(a,j)acridine has been assessed using the Salmonella typhimurium reverse mutation assay. In this system, the 3,4-dihydrodiol metabolite was found to be the most potent mutagen among those requiring metabolic activation, particularly in the TA100 strain. nih.gov The 1,2-dihydrodiol showed the greatest activity in the TA98 strain. nih.gov

Table 1: Relative Mutagenicity of Dibenz(a,j)acridine Metabolites in Salmonella typhimurium

| Compound | Tester Strain | Relative Mutagenicity | Metabolic Activation Required |

|---|---|---|---|

| 3,4-Dihydrodiol | TA100 | High | Yes |

| 1,2-Dihydrodiol | TA98 | High | Yes |

| anti-3,4-Diol-1,2-epoxide | TA98, TA100 | Very High | No |

Mutagenicity in Mammalian Cell Lines (e.g., Chinese Hamster V79 Cells)

Studies using Chinese hamster V79 cells have corroborated the findings from bacterial assays. The 3,4-dihydrodiol of Dibenz(a,j)acridine was the most active metabolite requiring metabolic activation to induce mutations. nih.gov Notably, only the 3R,4R-enantiomer of the 3,4-dihydrodiol was active, exhibiting approximately three times the mutagenic activity of the racemic mixture. nih.gov

As with the bacterial systems, the bay-region diol epoxides were the most potent mutagens in V79 cells and did not require metabolic activation. nih.gov The anti-3,4-diol-1,2-epoxide demonstrated greater mutagenic activity than the syn-isomer in these mammalian cells. nih.gov These findings underscore the importance of the specific stereochemistry of the metabolites in their genotoxic effects.

Table 2: Relative Mutagenicity of Dibenz(a,j)acridine Metabolites in Chinese Hamster V79 Cells

| Compound | Feature | Relative Mutagenicity | Metabolic Activation Required |

|---|---|---|---|

| 3,4-Dihydrodiol (racemic) | Moderate | Yes | |

| 3R,4R-Dihydrodiol | High | Yes | |

| anti-3,4-Diol-1,2-epoxide | Very High | No |

Influence on Ha-ras Gene Mutation Patterns

The mutagenic activity of 1,2,3,4-tetrahydro-dibenz(a,j)acridine and its metabolites has been linked to specific patterns of mutations in critical cancer-related genes, such as the Ha-ras proto-oncogene. In mouse skin tumors induced by Dibenz(a,j)acridine, a characteristic pattern of mutations has been observed.

Analysis of these tumors has revealed a prevalence of A to T and G to T transversions in codons 12, 13, and 61 of the Ha-ras gene. nih.gov This mutational signature is consistent with the formation of DNA adducts at adenine (B156593) and guanine (B1146940) bases, as described earlier. The specific targeting of these codons, which are known hotspots for activating mutations in the Ha-ras gene, provides a direct mechanistic link between the DNA-damaging properties of the compound and its carcinogenic potential.

Unscheduled DNA Synthesis Studies

Unscheduled DNA synthesis (UDS) is a key process of DNA repair, where nucleotide bases are inserted into a DNA strand outside of the scheduled S-phase of the cell cycle to repair damaged segments. Assays measuring UDS are often used to identify genotoxic potential of chemical compounds. In studies evaluating the genotoxicity of various compounds, Dibenz[a,j]acridine did not induce unscheduled DNA synthesis in rat hepatocytes. inchem.org This suggests that, within this specific test system, the compound does not trigger the excision repair pathway that results in UDS. inchem.org

Theoretical and Computational Chemistry Studies on Dibenz A,j Acridine, 1,2,3,4 Tetrahydro and Its Derivatives

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations are fundamental in predicting the intrinsic electronic properties of molecules, which in turn govern their reactivity and stability. Methods like Density Functional Theory (DFT) are employed to model molecular structures, orbitals, and reaction pathways. cuny.edu

The metabolic activation of many polycyclic aromatic compounds, including dibenz(a,j)acridine (DBA), often proceeds through the formation of diol epoxide intermediates. nih.gov The subsequent opening of the epoxide ring generates a highly reactive carbocation, which is a critical step in the formation of DNA adducts. The stability of this carbocation intermediate is a key determinant of the compound's carcinogenic potential.

Theoretical studies focus on the energetics of the epoxide ring-opening and the stability of the resulting carbocation. The major metabolic activation route for DBA is reported to involve the formation of trans-3,4-dihydroxy-anti-1,2-epoxy-1,2,3,4-tetrahydroDBA (DBADE). nih.gov The opening of the epoxide ring in DBADE leads to a carbocation at the benzylic position. The stability of this carbocation is influenced by several factors, including:

Resonance: The positive charge can be delocalized across the extensive π-system of the aromatic rings, which significantly stabilizes the carbocation. masterorganicchemistry.com

Inductive Effects: Electron-donating groups on the aromatic system can further stabilize the positive charge. masterorganicchemistry.com

Stereochemistry: The stereochemistry of the diol and epoxide groups influences the conformation of the molecule and the ease of ring opening.

Computational models calculate the energy required to open the epoxide ring and the relative stability of different possible carbocation isomers. This information helps to predict which metabolic pathways are most likely to lead to reactive intermediates capable of damaging DNA. For instance, studies on the related dibenz[a,j]anthracene (B1218775) show that its diol epoxide reacts readily with DNA, consistent with high tumor-initiating activity, underscoring the importance of the reactive intermediate formed upon epoxide opening. nih.gov

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important in determining chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov

Quantum chemical calculations, often using DFT with basis sets like B3LYP/6-31G**, are used to determine the energies and spatial distributions of these frontier orbitals. nih.gov

HOMO-LUMO Gap: A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.gov This is because less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to react.

Orbital Distribution: Analysis of the distribution of the HOMO and LUMO across the molecular structure reveals the most likely sites for electrophilic and nucleophilic attack. For acridine (B1665455) derivatives, the π-orbitals are typically well-defined on the aromatic rings, indicating that charge transfer within the molecule can play a role in its activity. nih.gov In studies of related compounds, a lower HOMO-LUMO energy gap has been associated with high chemical reactivity and biological activity. nih.gov

Molecular Electrostatic Potential (MEP) maps are another tool used to visualize the electronic distribution and predict reactivity. These maps show regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov For acridine, MEP analysis has revealed well-distributed negative charges in the center of the molecule, indicating a dominant electron-rich region. nih.gov

| Parameter | Significance in Reactivity Analysis |

| HOMO Energy | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Represents chemical stability; a smaller gap often correlates with higher reactivity. nih.gov |

| MEP Map | Visualizes charge distribution, identifying electron-rich and electron-poor sites for potential reactions. |

Molecular Modeling of DNA Intercalation and Adduct Formation

Molecular modeling techniques, including molecular dynamics and docking simulations, are used to study how molecules like 1,2,3,4-tetrahydrodibenz(a,j)acridine interact with biological macromolecules such as DNA. nih.govdocumentsdelivered.com These compounds can bind to DNA in two primary ways: non-covalent intercalation and covalent adduct formation.

Intercalation: In this process, the planar aromatic ring system of the acridine molecule inserts itself between the base pairs of the DNA double helix. nih.gov This interaction is primarily stabilized by van der Waals forces and π-π stacking between the acridine ring and the DNA bases. nih.gov

Modeling Intercalation: Computational studies simulate the insertion process to determine the preferred binding sites and orientations. These models can predict the binding energy, showing how effectively the molecule interacts with DNA. nih.gov For acridine derivatives, modeling has shown that the substitution pattern on the acridine ring can lead to distinct binding modes and base sequence selectivities. nih.gov

Adduct Formation: This involves the formation of a stable covalent bond between the molecule (or its reactive metabolite) and a DNA base. For dibenz(a,j)acridine, the carbocation formed from the DBADE metabolite is the ultimate carcinogen that reacts with DNA.

Modeling Adducts: Studies have shown that DBADE reacts with purine (B94841) nucleotides, primarily deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). nih.gov In vitro reactions with calf thymus DNA showed that approximately three times more dG residues were modified than dA residues. nih.gov The major adducts are formed through the trans addition of the exocyclic amino group of the purine base to the epoxide. nih.gov Computational models can simulate the structure of these DNA adducts, helping to understand how they distort the DNA helix and lead to mutations during replication. The mutational spectra observed in tumors, such as A to T and G to T transversions, are consistent with the DNA binding of DBA to dA and dG. nih.gov

| Interaction Type | Description | Key Stabilizing Forces | Computational Approach |

| DNA Intercalation | Insertion of the planar acridine ring system between DNA base pairs. | Van der Waals, π-π stacking, Hydrogen Bonds. nih.gov | Molecular Docking, Molecular Dynamics. nih.gov |

| DNA Adduct Formation | Covalent bonding of a reactive metabolite to a DNA base (e.g., dG, dA). nih.gov | Covalent Bonds. | Quantum Mechanics/Molecular Mechanics (QM/MM). |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbrieflands.com These models are crucial in medicinal chemistry for designing more potent and selective drugs. researchgate.net

For acridine derivatives, including those with a tetrahydroacridine core, SAR and QSAR studies have been conducted to understand the structural requirements for various biological activities, such as acetylcholinesterase (AChE) inhibition or anticancer effects. nih.govnih.gov

SAR Findings: These studies systematically modify the parent structure and assess the impact on activity. For example, in a series of 9-amino-1,2,3,4-tetrahydroacridine derivatives, it was found that substituents at positions 6 and 7 of the acridine nucleus significantly affect activity. A detrimental steric effect was observed for substituents at position 7, while electron-attracting groups at positions 6 and 7 were favorable. nih.gov In another series of bis(acridine-4-carboxamides), small substituents like methyl or chloro groups at the acridine 5-position resulted in superior potency. nih.gov

QSAR Models: QSAR models use statistical methods like multiple linear regression (MLR) to correlate calculated molecular descriptors (representing physicochemical properties like lipophilicity, electronic effects, and steric bulk) with biological activity. nih.govresearchgate.net For 9-amino-1,2,3,4-tetrahydroacridine analogues, QSAR equations have successfully quantified the negative steric effect of substituents at position 7 and the positive influence of electron-withdrawing groups. nih.gov These models can have predictive power; a new tacrine (B349632) derivative designed based on QSAR models showed a reasonable agreement between its predicted and experimentally observed activity. nih.gov

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) go a step further by considering the 3D steric and electrostatic fields of the molecules. A CoMFA model for tacrine analogues, aligned using docking models, was consistent with classical QSAR findings, highlighting the negative impact of bulky groups at position 7. nih.gov

| Study Type | Approach | Key Findings for Acridine Derivatives |

| SAR | Systematically modifies chemical structure to observe changes in biological activity. | Substituent position and nature are critical. For some tetrahydroacridines, position 7 is sensitive to steric bulk, while position 6 benefits from electron-withdrawing groups. nih.gov |

| QSAR | Develops mathematical models correlating molecular descriptors with activity. | Quantifies the steric and electronic effects of substituents, allowing for activity prediction of new compounds. nih.govnih.gov |

| 3D-QSAR (CoMFA) | Uses 3D molecular fields (steric, electrostatic) to correlate with activity. | Provides a 3D map of favorable and unfavorable regions for substitution, confirming classical QSAR results. nih.gov |

Future Research Directions in Dibenz A,j Acridine, 1,2,3,4 Tetrahydro Studies

Elucidation of Novel Metabolic Pathways

The metabolism of polycyclic aromatic compounds is a critical factor in determining their biological activity, including their potential carcinogenicity. For many PAHs, metabolic activation to reactive intermediates, such as diol epoxides, is a key step in their mechanism of toxicity. While the metabolism of the parent compound, Dibenz(a,j)acridine, has been studied, the specific metabolic pathways of its 1,2,3,4-tetrahydro derivative remain largely unexplored.

Future research should focus on identifying the enzymatic systems responsible for the metabolism of 1,2,3,4-Tetrahydrodibenz(a,j)acridine. This includes investigating the role of cytochrome P450 (CYP) enzymes and other xenobiotic-metabolizing enzymes in its transformation. youtube.com Key research questions to be addressed include:

What are the primary metabolites formed from 1,2,3,4-Tetrahydrodibenz(a,j)acridine in various biological systems?

Does the tetrahydro- substitution alter the metabolic profile compared to the fully aromatic parent compound?

Are reactive intermediates, such as epoxides and quinone-imines, formed during its metabolism? nih.gov

What are the kinetics of these metabolic reactions?

Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in identifying and characterizing novel metabolites. Furthermore, in vitro studies using human liver microsomes and recombinant CYP enzymes can help to pinpoint the specific enzymes involved in its biotransformation. nih.gov Understanding these metabolic pathways is a crucial first step in assessing the potential risks associated with exposure to this compound.

Advanced Stereochemical and Conformational Analysis

The three-dimensional structure of a molecule plays a pivotal role in its biological activity. For a molecule like 1,2,3,4-Tetrahydrodibenz(a,j)acridine, which contains a partially saturated ring, stereochemistry and conformational flexibility are key determinants of its interactions with biological targets. pharmacy180.comlibretexts.org

Future research should employ a combination of experimental and computational methods to conduct a thorough stereochemical and conformational analysis. Key areas of investigation include:

Chirality: The presence of stereocenters in the tetrahydro- portion of the molecule means that it can exist as different enantiomers and diastereomers. Future studies should focus on the stereoselective synthesis of these individual isomers and the evaluation of their distinct biological activities.

Conformational Preferences: The saturated ring can adopt various conformations, such as chair, boat, and twist-boat forms. youtube.com Computational modeling, including density functional theory (DFT) and molecular dynamics (MD) simulations, can predict the relative energies and populations of these conformers. libretexts.org

Experimental Validation: Advanced spectroscopic techniques, such as 2D NMR (NOESY, ROESY), can provide experimental evidence for the preferred conformations and the spatial relationships between protons in the molecule.

A detailed understanding of the stereochemical and conformational landscape of 1,2,3,4-Tetrahydrodibenz(a,j)acridine is essential for building accurate structure-activity relationships and for designing future studies on its biological interactions.

Refined Understanding of Molecular Interactions with Biological Targets

The toxicity of many PAHs and their aza-analogs stems from their ability to interact with biological macromolecules, most notably DNA. nih.gov These interactions can lead to mutations and initiate the process of carcinogenesis. While the DNA binding of some acridine (B1665455) derivatives has been studied, the specific interactions of 1,2,3,4-Tetrahydrodibenz(a,j)acridine with DNA and other potential biological targets are not well understood. conicet.gov.arresearchgate.net

Future research should aim to characterize these molecular interactions in detail. Key research objectives include:

DNA Binding: Investigating whether 1,2,3,4-Tetrahydrodibenz(a,j)acridine and its metabolites can bind to DNA. This includes determining the mode of binding (e.g., intercalation, groove binding, covalent adduction) and the sequence selectivity of these interactions. nih.gov

Protein Interactions: Identifying potential protein targets of the compound and its metabolites. This could include enzymes involved in its own metabolism or other proteins whose function may be disrupted by binding.

Spectroscopic and Biophysical Studies: Utilizing techniques such as fluorescence spectroscopy, circular dichroism, and isothermal titration calorimetry to quantify the binding affinity and thermodynamics of these interactions. researchgate.net

Molecular Modeling: Employing molecular docking and molecular dynamics simulations to visualize and analyze the interactions at an atomic level, providing insights into the specific forces (e.g., hydrogen bonding, van der Waals forces, electrostatic interactions) that govern binding. nih.gov

By elucidating the molecular basis of these interactions, researchers can gain a more refined understanding of the mechanisms underlying the biological effects of 1,2,3,4-Tetrahydrodibenz(a,j)acridine.

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to predict the biological activity of chemical compounds based on their molecular structure. conicet.gov.arnih.gov Developing robust QSAR models for aza-PAHs like 1,2,3,4-Tetrahydrodibenz(a,j)acridine can aid in prioritizing compounds for further toxicological testing and in designing safer alternatives.

Future research in this area should focus on:

Descriptor Calculation: Calculating a wide range of molecular descriptors for 1,2,3,4-Tetrahydrodibenz(a,j)acridine and related compounds. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Model Development: Utilizing various statistical and machine learning algorithms, such as multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANNs), to build predictive models. nih.gov

Model Validation: Rigorously validating the developed models using both internal and external validation techniques to ensure their predictive power and robustness.

Application to Virtual Screening: Using the validated QSAR models to screen virtual libraries of related compounds to identify those with potentially high or low biological activity.

The development of reliable predictive models can significantly reduce the time and resources required for experimental testing and contribute to a more efficient and targeted approach to risk assessment.

Exploration of Green Chemistry Approaches for Synthesis and Degradation Studies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Applying these principles to the synthesis and degradation of 1,2,3,4-Tetrahydrodibenz(a,j)acridine is an important area for future research, with implications for both laboratory safety and environmental remediation.

Future research in green chemistry should explore:

Greener Synthetic Routes: Developing more environmentally friendly methods for the synthesis of 1,2,3,4-Tetrahydrodibenz(a,j)acridine and its derivatives. This could involve the use of less toxic reagents, alternative solvent systems (e.g., water), and catalytic methods to improve efficiency and reduce waste. rsc.orgtandfonline.commdpi.com Microwave-assisted synthesis is another promising avenue for greener and more efficient reactions. jocpr.com

Biocatalysis and Biodegradation: Investigating the potential of microorganisms and enzymes to degrade 1,2,3,4-Tetrahydrodibenz(a,j)acridine. This could lead to the development of bioremediation strategies for contaminated sites.

Photodegradation: Studying the degradation of the compound under the influence of light, both in the presence and absence of photosensitizers. This is particularly relevant for understanding its environmental fate.

Advanced Oxidation Processes: Exploring the use of advanced oxidation processes (AOPs), such as those involving ozone or Fenton's reagent, for the efficient degradation of the compound in water and soil.

By embracing green chemistry principles, researchers can contribute to a more sustainable approach to the study and management of aza-PAHs.

Q & A

Basic: What are the recommended synthetic routes for preparing Dibenz(a,j)acridine derivatives, and how can purity be optimized?

Methodological Answer:

Dibenz(a,j)acridine derivatives are typically synthesized via Grignard reagent-mediated ring expansion or aza-Friedel-Crafts reactions . For example:

- Grignard Protocol : React 3,4-dihydroisoquinoline pseudo-bases with Grignard reagents (e.g., RMgX) in dry THF under inert atmosphere. Purify intermediates via silica gel chromatography (eluent: hexane/ethyl acetate gradients) .

- Solvent-Free Aza-Friedel-Crafts : Combine 3,4-dihydroisoquinoline with naphthols under thermal conditions (120°C, 24 hrs) to avoid solvent interference. Monitor reaction progress via TLC and confirm purity using GC-MS (>97.5% purity) .

Critical Step : Use anhydrous solvents and inert gas purging to prevent oxidation.

Basic: What analytical techniques are optimal for detecting Dibenz(a,j)acridine in environmental samples, and what are their detection limits?

Methodological Answer:

- GC-MS : Preferred for low-concentration detection (LOD: 0.1–0.5 µg/L). Use deuterated internal standards (e.g., Dibenz(a,j)acridine-d13) to correct for matrix effects .

- 32P-Post Labeling : For DNA adduct analysis in biological samples. Sensitivity reaches 1 adduct per 10⁸ nucleotides. Separate adducts via HPLC and quantify using scintillation counting .

Data Table :

| Technique | Matrix | LOD | Reference |

|---|---|---|---|

| GC-MS | Water | 0.1 µg/L | |

| 32P-Labeling | Skin DNA | 1 adduct/10⁸ nt |

Advanced: How does the metabolic activation of Dibenz(a,j)acridine lead to DNA adduct formation, and what experimental models validate this mechanism?

Methodological Answer:

Dibenz(a,j)acridine is metabolized by cytochrome P450 1A1 to form 3,4-dihydrodiol-1,2-epoxide , the ultimate carcinogen. Key steps:

In Vitro Activation : Incubate with rat liver microsomes + NADPH. Isolate diol-epoxides via HPLC .

DNA Binding : Topically apply diol-epoxides to mouse skin. Extract DNA and identify deoxyguanosine/deoxyadenosine adducts using 32P-post labeling. Major adducts co-elute with synthetic standards (e.g., dG-N²-DB[a,j]Acr) .

Mutagenicity Correlation : Use Chinese hamster V79 cells transfected with CYP1A1. The (+)-anti-3,4-diol-epoxide induces AT → TA transversions at HPRT locus, confirming mutagenic potential .

Advanced: Contradictory mutagenicity data exist for Dibenz(a,j)acridine (e.g., S. typhimurium vs. mammalian systems). How can researchers resolve these discrepancies?

Methodological Answer:

Discrepancies arise from differences in metabolic activation systems and repair mechanisms :

- Bacterial Systems (TA98/TA100) : Use Aroclor-induced rat liver S9 for activation. Positive mutagenicity (≥2-fold revertants) occurs only with S9, indicating dependency on CYP1A1 .

- Mammalian Systems (V79 cells) : Co-culture with HepG2 cells expressing human CYP isoforms. Negative results in repair-proficient cells highlight the role of NER (nucleotide excision repair) in masking mutations .

Resolution : Compare data across models using uniform metabolic activation (e.g., recombinant CYP1A1) and include repair-deficient cell lines (e.g., XPA⁻/⁻).

Advanced: How can computational modeling predict Dibenz(a,j)acridine’s reactivity, and what indices explain its regioselective DNA binding?

Methodological Answer:

- Hückel Molecular Orbital (HMO) Calculations : Predict bay-region diol-epoxide reactivity . The 3,4-dihydrodiol-1,2-epoxide shows the lowest ΔE (energy gap between HOMO-LUMO), correlating with highest electrophilicity .

- Seybold-Smith Indices : Calculate local electrophilicity (ω) and nucleophilic susceptibility (N) . The C3 position in dibenz(a,j)acridine has ω = 3.2 eV, favoring covalent binding to deoxyguanosine .

Validation : Compare computational results with Hras mutation spectra (e.g., A→T in codon 61 matches predicted adduct stability) .

Basic: What are the critical storage conditions for Dibenz(a,j)acridine standards to ensure long-term stability?

Methodological Answer:

-

Temperature : Store at 2–8°C in amber vials to prevent photodegradation.

-

Solvent : Prepare stock solutions in benzene:methylene chloride (1:1) ; avoid DMSO due to oxidation .

-

Stability Data :

Condition Degradation (12 months) Source 4°C, dark <2% 25°C, light 15%

Advanced: What mechanistic insights do Hras gene mutation spectra provide about Dibenz(a,j)acridine’s carcinogenicity?

Methodological Answer:

In CD-1 mouse skin tumors , 85% of Dibenz(a,j)acridine-induced carcinomas exhibit A→T transversions in Hras codon 61 (CAA → CTA). This mirrors the preferential binding of 3,4-diol-epoxide to deoxyadenosine (dA-N⁶ adducts) over deoxyguanosine.

Experimental Validation :

DNA Transfection : Isolate tumor DNA, transfect NIH 3T3 cells, and screen for foci formation.

Sequencing : Amplify Hras via PCR; detect mutations using Sanger sequencing .

Implication : Mutations lock Hras in GTP-bound active state, driving uncontrolled proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.